Regioisomeric Purity Advantage: 1,5-Dimethyl vs. 4,6-Dimethyl Substitution Defines Chemical Reactivity
The primary point of chemical differentiation is the regiospecific placement of the methyl groups. The target compound, Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate, is a distinct regioisomer from the more commercially available Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 16108-48-8) . While both share the formula C10H13NO3 and molecular weight of 195.22 g/mol, the 1,5-substitution creates a different electronic push-pull system affecting the carbonyl reactivity at C2 and the susceptibility of the C6 position to nucleophilic attack. In the general FeCl3-promoted [3+3] annulation synthesis of this class, the yield and purity of the final product are highly dependent on the specific substitution pattern of the starting enone, with yields for various derivatives ranging from moderate to good . The 1,5-dimethyl isomer is often synthesized for its unique N1-methyl steric effect, which is absent in the 4,6-dimethyl isomer where the ring nitrogen remains unsubstituted .
| Evidence Dimension | Chemical Structure & Regiochemistry |
|---|---|
| Target Compound Data | Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate (N1-methyl substitution) |
| Comparator Or Baseline | Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate (N1-H substitution) |
| Quantified Difference | The N1-methyl group of the target compound prevents tautomerization to a 2-hydroxypyridine, locking the 2-oxo form and altering hydrogen-bonding capacity and metabolic stability profiles relative to the N1-unsubstituted 4,6-isomer. |
| Conditions | Structural analysis; comparison of CAS 1823869-10-8 and CAS 16108-48-8 |
Why This Matters
Procurement of the correct regioisomer is critical for SAR studies, as the N1-methyl group in the 1,5-isomer blocks a key metabolic soft spot and changes the hydrogen-bond donor/acceptor pattern, directly impacting target binding and pharmacokinetics.
